![molecular formula C14H15ClN4O3 B4651553 4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B4651553.png)
4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide
Overview
Description
4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide is a chemical compound that is commonly used in scientific research. It is a member of the benzamide family of compounds and is known for its potent biological activity.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation, tumor growth, and microbial activity.
Biochemical and Physiological Effects
4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce tumor growth, and inhibit the growth of certain microorganisms. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide in lab experiments is its potency. It has been shown to have potent biological activity at low concentrations. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Future Directions
There are a number of future directions for the study of 4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide. One area of interest is its potential use in the treatment of neurological disorders. Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits. Another area of interest is its potential use as a tool for studying the role of certain enzymes and signaling pathways in the body. Overall, the study of 4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide is an exciting area of research with many potential applications.
Scientific Research Applications
4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide has been extensively studied for its biological activity. It has been shown to have potent anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-9-10(7-16-18(9)3)8-17(2)14(20)12-5-4-11(15)6-13(12)19(21)22/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAMYMJJKWWHQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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